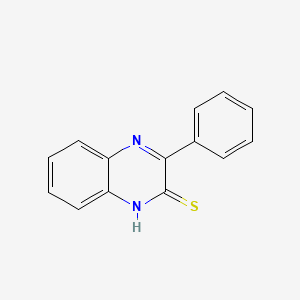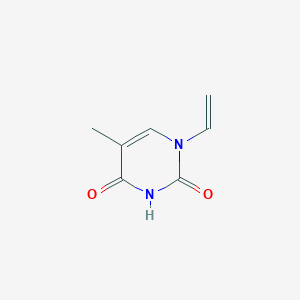![molecular formula C26H26N2O4 B1229100 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol CAS No. 76313-96-7](/img/structure/B1229100.png)
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is a complex organic compound characterized by its phenolic structure with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol typically involves multi-step organic reactions. The process often starts with the nitration of a phenyl compound, followed by the introduction of the pyrrolidinyl and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the ethenyl linkage under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenolic group can be oxidized to a quinone.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-nitro-: Similar in structure but lacks the pyrrolidinyl and ethoxy groups.
Phenol, 4-(phenylamino)-: Contains an amino group instead of the nitro group.
Phenol, 4-(2-phenylethenyl)-: Lacks the nitro and pyrrolidinyl groups.
Uniqueness
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro, pyrrolidinyl, and ethoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
76313-96-7 |
|---|---|
Fórmula molecular |
C26H26N2O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C26H26N2O4/c29-23-12-8-20(9-13-23)25(26(28(30)31)22-6-2-1-3-7-22)21-10-14-24(15-11-21)32-19-18-27-16-4-5-17-27/h1-3,6-15,29H,4-5,16-19H2/b26-25+ |
Clave InChI |
DROOOXRILCVVJC-OCEACIFDSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
SMILES isomérico |
C1CCN(C1)CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/[N+](=O)[O-])/C4=CC=C(C=C4)O |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Sinónimos |
alpha-(4-pyrrolidinoethoxy)phenyl-4-hydroxy-alpha'-nitrostilbene CI 628M CI-628M CI628M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)

![3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)

![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)

![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)

![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)
